

Application Note: Comprehensive Analytical Characterization of 2-Cyclopropoxy-N-methylaniline

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Compound of Interest

Compound Name: 2-Cyclopropoxy-N-methylaniline

CAS No.: 1243439-17-9

Cat. No.: B1378905

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Introduction and Strategic Context

2-Cyclopropoxy-N-methylaniline is a highly specialized secondary aniline derivative utilized as a critical building block in advanced pharmaceutical synthesis. Notably, it serves as a key intermediate in the design of gut-restricted thiazolidine agonists targeting the G protein-coupled bile acid receptor 1 (GPR109A), which are investigated for the treatment of metabolic disorders like Type II diabetes^[1].

Because the integrity of the final active pharmaceutical ingredient (API) relies entirely on the quality of its precursors, rigorous analytical characterization of this intermediate is mandatory. This application note details a self-validating, orthogonal analytical strategy to confirm the identity, structural integrity, and chromatographic purity of **2-Cyclopropoxy-N-methylaniline**.

Physicochemical Profile

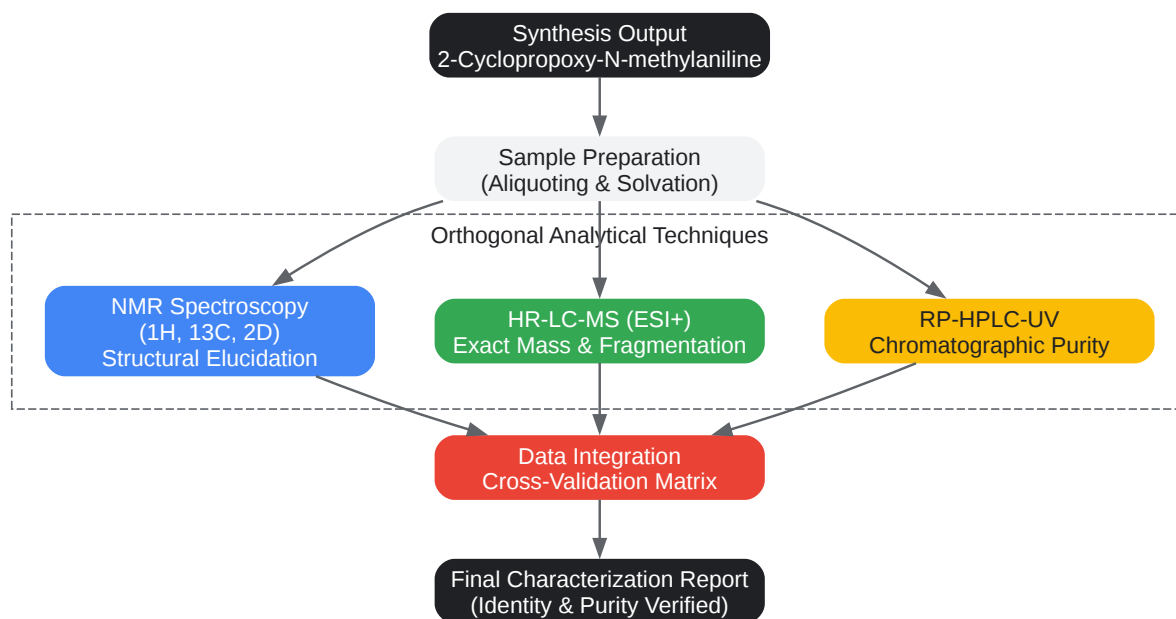
Understanding the baseline physicochemical properties is the first step in designing an effective analytical methodology. The basicity of the secondary amine and the high ring strain

of the cyclopropoxy group dictate the parameters for both chromatography and spectroscopy.

Property	Value
Chemical Name	2-Cyclopropoxy-N-methylaniline
CAS Registry Number	1243439-17-9[2]
Molecular Formula	C ₁₀ H ₁₃ NO[2]
Molecular Weight	163.22 g/mol [2]
Predicted Boiling Point	~258.0 °C[3]
Predicted pKa	~6.07[3]
Structural Class	Secondary Aromatic Amine / Ether

Integrated Analytical Workflow

To prevent false positives and ensure absolute confidence in the batch release, we employ an orthogonal workflow where multiple independent techniques cross-verify the compound's profile.



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Analytical workflow for characterizing **2-Cyclopropoxy-N-methylaniline**.

Protocol I: Structural Elucidation (NMR & HR-LC-MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)

- Objective: Confirm the exact molecular mass and empirical formula.
- Methodology:
 - Dilute the sample to 1 µg/mL in Methanol containing 0.1% Formic Acid.

- Inject 1 μ l into an HR-LC-MS system equipped with a Time-of-Flight (TOF) analyzer.
- Operate the Electrospray Ionization (ESI) source in positive mode.
- Causality & Expert Insight: In positive ESI, the secondary amine group ($pK_a \sim 6.07$ [3]) readily accepts a proton. The addition of 0.1% formic acid to the diluent acts as an abundant proton donor, maximizing ionization efficiency to yield a stable $[M+H]^+$ ion at m/z 164.1070[4].

Nuclear Magnetic Resonance (1H & ^{13}C NMR)

- Objective: Map the molecular framework and confirm regiochemistry.
- Methodology:
 - Weigh 15 mg of the synthesized compound.
 - Dissolve completely in 0.6 mL of Chloroform-d ($CDCl_3$) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
 - Acquire 1H NMR at 400 MHz (16 scans, $D1 = 2s$) and ^{13}C NMR at 100 MHz (1024 scans, $D1 = 2s$).
- Causality & Expert Insight: $CDCl_3$ is the optimal solvent due to the low polarity of the cyclopropoxy and methyl groups[4]. The cyclopropoxy group provides a highly diagnostic NMR signature: the extreme ring strain and specific carbon hybridization shield the cyclopropyl methylene protons, shifting them significantly upfield (typically 0.5–0.9 ppm) compared to standard aliphatic ethers. The N-methyl protons will present as a sharp singlet integrating to 3H near 2.8 ppm, confirming the secondary amine structure.

Protocol II: Purity Profiling via RP-HPLC-UV

While GC-MS can be used for volatile anilines, it often requires time-consuming derivatization to prevent thermal degradation[5]. Reversed-Phase HPLC () is the preferred, non-destructive alternative for purity assessment.

- Objective: Quantify the chromatographic purity of the batch (Target: $\geq 98\%$ [2]).
- Methodology:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
- Flow Rate: 1.0 mL/min.
- Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm.
- Sample Prep: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile. Inject 5 µL.
- Causality & Expert Insight: Anilines are notorious for severe peak tailing on silica-based reversed-phase columns. This occurs because the basic secondary amine interacts with residual, unendcapped silanol groups on the stationary phase[6]. By utilizing an acidic mobile phase modifier (0.1% Formic Acid, pH ~2.7), both the analyte and the silanol groups become protonated. This electrostatic ion-repulsion completely suppresses secondary retention mechanisms, ensuring the sharp, symmetrical peaks required for accurate area-under-the-curve (AUC) integration[5].

System Self-Validation (Trustworthiness)

A robust analytical protocol must be a self-validating system, meaning the orthogonal techniques cross-verify each other to eliminate the possibility of a false positive:

- Mass vs. Structure: HR-LC-MS confirms the exact mass and empirical formula (C₁₀H₁₃NO), but mass alone cannot differentiate between regioisomers (e.g., meta- vs. ortho-cyclopropoxy substitution). NMR resolves the exact regiochemistry and confirms the intact cyclopropoxy ring, thereby validating the MS formula[4].
- Purity vs. Integration: RP-HPLC ensures that the sample exists as a single major component (>98% purity)[2]. This chromatographic purity validates the NMR spectrum by confirming that any minor peaks observed are true structural phenomena (like complex splitting patterns) rather than overlapping, co-eluting impurities.

References

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